Methyl 2-methyl-3-furyl disulfide is a volatile sulfur compound (VSC) [, , ] belonging to the furan derivative class. It contributes significantly to the aroma profile of various food products like cooked ham [, , ], roasted peanuts [], and green kohlrabi []. This compound is often generated during thermal processing, specifically through the Maillard reaction involving sulfur-containing amino acids (cysteine or methionine) and reducing sugars [, , ]. It can also be produced through the thermal degradation of thiamine [, , ].
While the provided literature does not offer specific details on the direct synthesis of Methyl 2-methyl-3-furyl disulfide, it mentions the dimerization of 2-methyl-3-furanthiol during gas chromatography analysis with mercury salts as a potential route [, , ]. The paper "[Preparative GC separation and identification of methyl 2-methyl-3-furyl disulfide flavour]" [] details a method for separating and purifying Methyl 2-methyl-3-furyl disulfide from a mixture using preparative gas chromatography, but does not delve into its synthesis.
Methyl 2-methyl-3-furyl disulfide is a volatile compound [, , ] known for its potent aroma, described as "roasty/meaty" in peanuts [] and contributing to the overall smell of raw and cooked kohlrabi []. It exhibits a low odor threshold, meaning it can be perceived at low concentrations [, , ]. The compound is also known to be extractable through various techniques like Solid Phase Micro-Extraction (SPME) [, , , , ], Dynamic Headspace (DH) [, , ], and specific extraction using mercury salts [, , ].
In green kohlrabi, it plays a crucial role in the overall aroma profile of both raw and cooked forms [].
Flavor and Fragrance Industry: This compound can be potentially used as a flavoring agent in various food products to enhance their sensory characteristics. [] This is supported by its identification as a significant contributor to desirable aromas in several food items.
Anti-quorum sensing activity: Research suggests that Methyl 2-methyl-3-furyl disulfide exhibits anti-quorum sensing activity []. This activity could be potentially harnessed for developing novel antimicrobial strategies or controlling biofilm formation in various settings.
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